molecular formula C15H15N5O3S B5711929 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide

Cat. No.: B5711929
M. Wt: 345.4 g/mol
InChI Key: IRIKLWXOEHLCLK-UHFFFAOYSA-N
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Description

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide is a complex organic compound that features a combination of naphthalene, sulfonyl, triazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide typically involves multiple steps. One common approach starts with the sulfonylation of naphthalene to introduce the sulfonyl group. This is followed by the formation of the triazole ring through cyclization reactions. The final step involves the acylation of the triazole derivative to form the acetamide group. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Additionally, the acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(phenylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
  • 2-[methyl(benzylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
  • 2-[methyl(tolylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide stands out due to the presence of the naphthalene ring, which can enhance its aromaticity and stability

Properties

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19(9-15(21)18-20-10-16-17-11-20)24(22,23)14-7-6-12-4-2-3-5-13(12)8-14/h2-8,10-11H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIKLWXOEHLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN1C=NN=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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